molecular formula C13H19NO4 B14010092 ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate CAS No. 17889-63-3

ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate

Cat. No.: B14010092
CAS No.: 17889-63-3
M. Wt: 253.29 g/mol
InChI Key: NJFAFGMLLAOUOA-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid ethyl ester is an organic compound with the molecular formula C15H21NO4. It is a derivative of carbamic acid and features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, an ethyl ester group, and an ethyl chain connecting the phenyl ring to the carbamic acid moiety. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid ethyl ester typically involves the reaction of 3,4-dimethoxyphenethylamine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,4-dimethoxyphenethylamine+ethyl chloroformateN-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid ethyl ester+HCl\text{3,4-dimethoxyphenethylamine} + \text{ethyl chloroformate} \rightarrow \text{N-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid ethyl ester} + \text{HCl} 3,4-dimethoxyphenethylamine+ethyl chloroformate→N-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid ethyl ester+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of N-[2-(3,4-dimethoxyphenyl)ethyl]carbinol.

    Substitution: Formation of various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme by mimicking the natural substrate or activate a receptor by acting as an agonist.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the methoxy groups and ethyl chain.

    Carbamic acid, methyl-, ethyl ester: Similar ester functionality but different substituents on the phenyl ring.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid ethyl ester is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. The methoxy groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

17889-63-3

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate

InChI

InChI=1S/C13H19NO4/c1-4-18-13(15)14-8-7-10-5-6-11(16-2)12(9-10)17-3/h5-6,9H,4,7-8H2,1-3H3,(H,14,15)

InChI Key

NJFAFGMLLAOUOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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